

The Discovery and Synthesis of sGC Activator 1: A Technical Whitepaper

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Compound of Interest

Compound Name: sGC activator 1

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Abstract

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation. The discovery of small molecules that can directly activate sGC, independent of NO, has opened new therapeutic avenues for cardiovascular and fibrotic diseases. This technical guide provides an in-depth overview of the discovery and synthesis of a specific sGC activator, herein referred to as **sGC activator 1** (also known as example 10B in patent US20170174693A1). This document details the mechanism of action, a representative synthetic route, key experimental protocols for its characterization, and a summary of its potential therapeutic relevance.

Introduction: The NO-sGC-cGMP Signaling Pathway

The nitric oxide (NO) signaling pathway is fundamental to cardiovascular homeostasis. Endogenously produced NO diffuses into smooth muscle cells and binds to the heme prosthetic group of soluble guanylate cyclase (sGC). This binding event triggers a conformational change in sGC, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).^[1] cGMP, in turn, activates protein kinase G (PKG), which phosphorylates downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation (vasodilation).

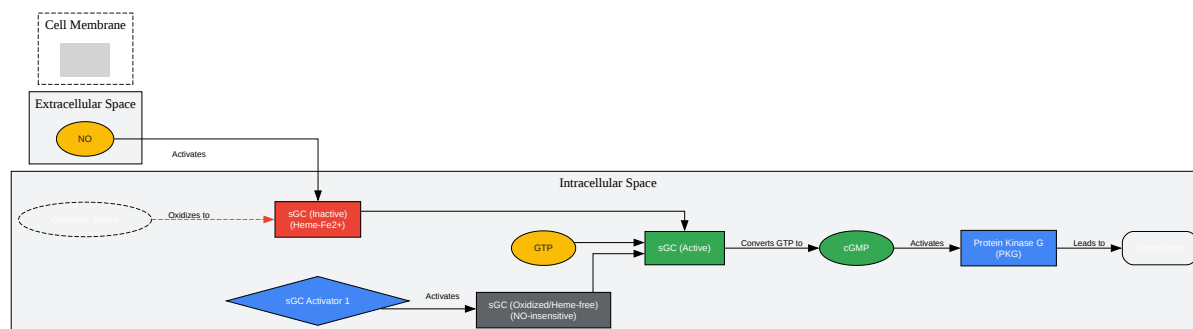
In certain pathological conditions, such as endothelial dysfunction, oxidative stress can lead to the oxidation of the ferrous iron (Fe²⁺) in the sGC heme group to the ferric state (Fe³⁺), rendering the enzyme insensitive to NO. Heme-independent sGC activators are a class of compounds that can directly activate these oxidized or heme-free forms of sGC, thereby restoring the function of this crucial signaling pathway.^{[1][2]}

sGC Activator 1: A Novel Pyrrolopyrimidinone Derivative

sGC activator 1 (example 10B) is a novel pyrrolopyrimidinone derivative identified as a potent activator of soluble guanylate cyclase.^{[3][4]} Its chemical structure is 4-((S)-1-(2-(5-chloro-2-(4,4,5,5,5-pentafluoropentyl)-2H-pyrazol-3-yl)-5-amino-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-4-yl)-1-phenylethyl)benzoic acid, with the CAS Number 2101645-33-2.^{[3][4]}

Mechanism of Action

Like other sGC activators, **sGC activator 1** is believed to bind to a site on the sGC enzyme that is distinct from the NO-binding heme pocket. Its mechanism of action involves the direct stimulation of the catalytic activity of sGC, leading to increased cGMP production even in the absence of NO or when the sGC heme is oxidized. This mode of action is particularly relevant in disease states characterized by impaired NO bioavailability or sGC dysfunction.

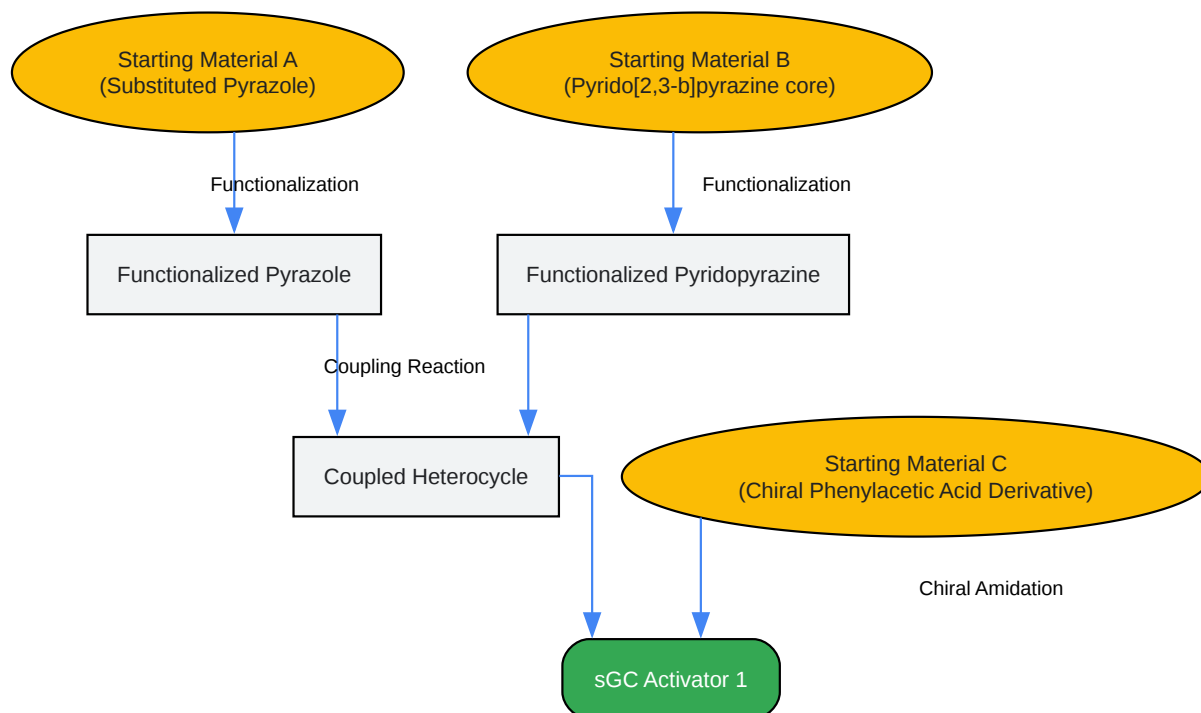


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Figure 1: Simplified signaling pathway of sGC activation.

Synthesis of sGC Activator 1

While the precise, step-by-step synthesis of **sGC activator 1** is proprietary and detailed within patent literature, a representative synthetic workflow for similar complex heterocyclic compounds can be conceptualized. The synthesis of a molecule with the structural complexity of **sGC activator 1** would likely involve a multi-step convergent synthesis strategy.



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Figure 2: Conceptual workflow for the synthesis of **sGC Activator 1**.

Quantitative Data Summary

Due to the proprietary nature of early-stage drug discovery, extensive quantitative data for **sGC activator 1** is not publicly available. The following tables present representative data for well-characterized sGC activators to illustrate the typical parameters evaluated.

Table 1: In Vitro Potency of Representative sGC Activators

Compound	Target	Assay Condition	EC50 (nM)	Emax (% of control)	Reference
Cinaciguat	Purified heme-free sGC	cGMP formation assay	~200	Not Reported	[5]
Ataciguat	Purified sGC	cGMP formation assay	510	Not Reported	[2]
BI 685509	Human platelet-rich plasma (ODQ-treated)	cGMP formation assay	467	Not Reported	[6]
sGC activator 1	sGC	-	Data not available	Data not available	-

Table 2: Pharmacokinetic Properties of Representative sGC Activators (Rodent Models)

Compound	Route of Administration	Tmax (h)	Cmax (ng/mL)	Half-life (h)	Bioavailability (%)	Reference
Cinaciguat	Intravenous (rat)	-	-	0.8	-	(Proprietary data)
BI 685509	Oral (rat)	0.5	1200 (at 10 mg/kg)	2.5	45	[6]
sGC activator 1	-	Data not available	Data not available	Data not available	Data not available	-

Key Experimental Protocols

The characterization of sGC activators involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro sGC Activation Assay

Objective: To determine the potency (EC₅₀) and efficacy (E_{max}) of **sGC activator 1** in activating purified sGC.

Methodology:

- **Enzyme Preparation:** Recombinant human sGC ($\alpha 1/\beta 1$) is expressed and purified. To assess activity on the oxidized/heme-free enzyme, sGC is pre-treated with the oxidizing agent ODQ (1H-[2][6][7]oxadiazolo[4,3-a]quinoxalin-1-one).
- **Reaction Mixture:** The assay is performed in a buffer containing GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and varying concentrations of **sGC activator 1**.
- **Incubation:** The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
- **Quantification:** The reaction is terminated, and the amount of cGMP produced is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
- **Data Analysis:** EC₅₀ and E_{max} values are determined by fitting the concentration-response data to a sigmoidal curve.

Cell-Based cGMP Assay

Objective: To assess the ability of **sGC activator 1** to increase intracellular cGMP levels in a cellular context.

Methodology:

- **Cell Culture:** A suitable cell line endogenously expressing sGC (e.g., vascular smooth muscle cells or transfected HEK293 cells) is cultured.
- **Treatment:** Cells are pre-treated with a phosphodiesterase inhibitor and then incubated with increasing concentrations of **sGC activator 1**.

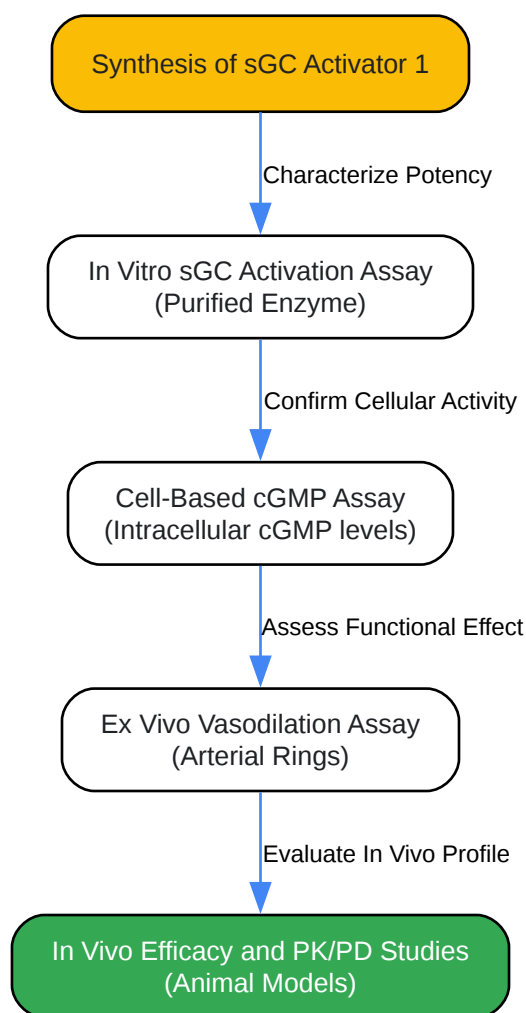
- **Lysis and Quantification:** Cells are lysed, and the intracellular cGMP concentration is measured using a commercially available cGMP assay kit.
- **Data Analysis:** The fold-increase in cGMP levels over baseline is calculated for each concentration of the test compound.

Ex Vivo Vasodilation Assay

Objective: To evaluate the functional effect of **sGC activator 1** on vascular tone.

Methodology:

- **Tissue Preparation:** Arterial rings (e.g., from rat aorta or porcine coronary artery) are isolated and mounted in an organ bath containing physiological salt solution.
- **Pre-contraction:** The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or U46619).
- **Treatment:** Cumulative concentrations of **sGC activator 1** are added to the organ bath, and the relaxation of the arterial rings is recorded.
- **Data Analysis:** The percentage of relaxation is calculated relative to the pre-contracted tone, and IC50 values are determined.



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Figure 3: General experimental workflow for the characterization of **sGC Activator 1**.

Conclusion and Future Directions

sGC activator 1 represents a promising compound within a novel class of therapeutics targeting the NO-sGC-cGMP signaling pathway. Its ability to directly activate sGC, particularly in disease states associated with oxidative stress, suggests potential therapeutic applications in a range of cardiovascular and fibrotic disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this and other sGC activators. The continued development of isoform-selective sGC activators may offer more targeted therapeutic interventions with improved safety profiles.

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